molecular formula C27H24N4O3 B4802895 2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

Cat. No.: B4802895
M. Wt: 452.5 g/mol
InChI Key: PKYRMMAAFLBYAM-UHFFFAOYSA-N
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Description

2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is a complex organic compound with a unique structure that combines phenol, pyrazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Etherification: The phenol group can be etherified with an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Coupling reactions: The phenoxy and pyrazole groups can be coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes, and as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenol and pyrazole groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar pyrazole structure but different functional groups.

    {3-[4-(4-ethylphenoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol: A compound with a similar phenoxy and pyrazole structure.

Uniqueness

2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-2-19-8-10-22(11-9-19)34-26-16-28-30-27(26)24-13-12-23(14-25(24)32)33-18-20-15-29-31(17-20)21-6-4-3-5-7-21/h3-17,32H,2,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYRMMAAFLBYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CN(N=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 2
2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 3
2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 4
2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 5
2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Reactant of Route 6
Reactant of Route 6
2-[4-(4-ethylphenoxy)-1H-pyrazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

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